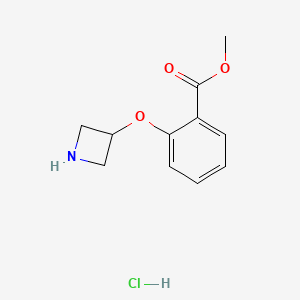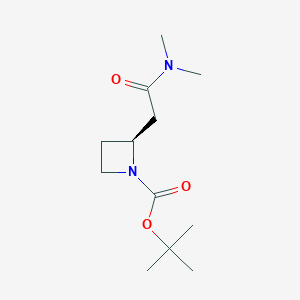![molecular formula C15H14N2O B11871784 5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile CAS No. 37045-07-1](/img/structure/B11871784.png)
5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile is a complex heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile can be achieved through various synthetic routes. One common method involves the use of a cascade reaction, where multiple bond-forming and bond-cleaving events are combined into a single reaction operation. This method often employs transition-metal catalysts such as silver salts, which activate alkyne, alkene, and allene functionalities under mild conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: It is studied for its potential biological activities, such as antitumor, antiviral, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile can be compared with other similar compounds, such as:
Isoquinoline derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Indole derivatives: These compounds also have a heterocyclic structure and are known for their diverse pharmacological properties.
Oxazole derivatives: These compounds contain an oxygen and nitrogen atom in their ring structure and are studied for their potential therapeutic applications .
The uniqueness of 5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile lies in its specific structural features and the resulting biological activities, which make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
37045-07-1 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
5-oxo-1,2,3,4-tetrahydroazepino[2,1-a]isoquinoline-12b-carbonitrile |
InChI |
InChI=1S/C15H14N2O/c16-11-15-9-4-3-7-14(18)17(15)10-8-12-5-1-2-6-13(12)15/h1-2,5-6,8,10H,3-4,7,9H2 |
Clave InChI |
WABSMAFGQAQSOR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C3=CC=CC=C3C=CN2C(=O)C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)





![2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one](/img/structure/B11871735.png)
![tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate](/img/structure/B11871738.png)
![7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B11871749.png)



